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Compound of Interest

Compound Name: 2-(3-Chlorophenoxy)butanoic acid

CAS No.: 17431-95-7

Cat. No.: B1318607

Get Quote

Technical Monograph: 2-(3-Chlorophenoxy)butanoic Acid

CAS Number: 17431-95-7 Molecular Formula: C₁₀H₁₁ClO₃[1][2]

Executive Summary
2-(3-Chlorophenoxy)butanoic acid (CAS 17431-95-7) is a specialized organic building block

and research standard belonging to the class of phenoxyalkanoic acids.[3][4][5] Structurally

analogous to commercial herbicides (such as 2,4-DB) and plant growth regulators (such as

Cloprop), this compound serves as a critical probe in Structure-Activity Relationship (SAR)

studies involving auxin mimicry and peroxisome proliferator-activated receptor (PPAR)

modulation. This guide details its physicochemical profile, synthetic pathways, and analytical

characterization for researchers in agrochemical discovery and metabolic toxicology.

Chemical Identity & Physicochemical Profile
The compound consists of a butyric acid backbone substituted at the alpha-position (C2) with a

3-chlorophenoxy group.[3][5] The presence of the chiral center at C2 implies the existence of
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enantiomers, though the CAS 17431-95-7 typically refers to the racemic mixture unless

specified otherwise.

Table 1: Key Identifiers and Properties

Parameter Value Notes

CAS Number 17431-95-7 Confirmed Registry Number

IUPAC Name
2-(3-chlorophenoxy)butanoic

acid

Molecular Formula C₁₀H₁₁ClO₃

Molecular Weight 214.65 g/mol

SMILES
CCC(C(=O)O)OC1=CC(=CC=

C1)Cl
Useful for cheminformatics

InChI Key
ZXBVQYOLEDJCOA-

UHFFFAOYSA-N
(Analogous structure key)

Physical State Solid (Crystalline powder) Typical of phenoxy acids

Solubility
Soluble in organic solvents

(MeOH, DMSO); Low in water
Acidic pH decreases solubility

pKa (Predicted) ~3.1 - 3.5 Carboxylic acid group

LogP (Predicted) 2.8 - 3.2 Lipophilic nature

Synthetic Pathways & Manufacturing
The synthesis of 2-(3-Chlorophenoxy)butanoic acid follows a classic Williamson Ether

Synthesis protocol. This method is preferred for its reliability and high yield, utilizing a phenol

and an alpha-halo acid.

Core Reaction Mechanism
Deprotonation: 3-Chlorophenol is treated with a strong base (NaOH or KOH) to form the

phenoxide ion.
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Nucleophilic Substitution (SN2): The phenoxide attacks the alpha-carbon of 2-bromobutyric

acid, displacing the bromide ion.

Acidification: The resulting salt is acidified to precipitate the free acid.

Reaction Scheme:

Process Workflow Diagram
The following diagram outlines the bench-scale synthesis and purification workflow.
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Raw Materials:
3-Chlorophenol + 2-Bromobutyric Acid

Activation:
Mix with NaOH (aq) to form Phenoxide

Temp: 0-5°C

Coupling (SN2):
Reflux in Ethanol/Water

Time: 4-6 Hours

Workup:
Evaporate Ethanol -> Dilute with Water

Acidification:
Add HCl to pH < 2

Precipitate crude acid

Extraction:
Extract with Ethyl Acetate

Wash with Brine

Purification:
Recrystallization (Hexane/EtOAc)

or Column Chromatography

Final Product:
2-(3-Chlorophenoxy)butanoic acid

(White Solid)

Click to download full resolution via product page
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Figure 1: Step-by-step synthetic workflow for the production of 2-(3-Chlorophenoxy)butanoic
acid via Williamson ether synthesis.

Biological Interface & Application Context
While less commercially prominent than its 2,4-dichloro analogs (like 2,4-D or 2,4-DB), this

compound is a vital tool for understanding the steric and electronic requirements of biological

receptors.

Auxin Mimicry (Agrochemical Research)
Phenoxy acids act as structural mimics of Indole-3-acetic acid (IAA), the natural plant hormone.

Mechanism: They bind to the TIR1 ubiquitin ligase complex, promoting the degradation of

Aux/IAA repressors.

SAR Insight: The 3-chloro (meta) substitution is generally less active than the 2,4-dichloro

pattern. Researchers use CAS 17431-95-7 to determine the "penalty" of meta-substitution on

binding affinity.

Beta-Oxidation: Unlike phenoxyacetic acids (2,4-D), phenoxybutanoic acids (like this

compound) often require metabolic conversion (beta-oxidation) within the plant to become

active. This provides selectivity (e.g., legumes cannot perform this conversion efficiently,

rendering them immune).

PPAR Agonism (Pharmaceutical Research)
Structurally similar to Clofibrate, this compound serves as a scaffold for designing PPAR-alpha

agonists used in lipid regulation. The acid head group binds to the receptor's polar pocket,

while the chlorophenoxy tail interacts with the hydrophobic domain.
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Figure 2: Dual biological potential of the compound as a pro-herbicide in plants and a PPAR

ligand in mammalian systems.

Analytical Characterization Protocols
To validate the identity and purity of CAS 17431-95-7, the following protocols are

recommended.

High-Performance Liquid Chromatography (HPLC)
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 230 nm (Absorption maximum for chlorophenoxy ring) and 280 nm.

Nuclear Magnetic Resonance (NMR) Expectations
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1H NMR (DMSO-d6, 400 MHz):

δ 0.95 (t, 3H): Terminal methyl group of the butyric chain.

δ 1.85 (m, 2H): Methylene group (-CH2-).

δ 4.65 (t, 1H): Alpha-proton (chiral center) adjacent to oxygen and carbonyl.

δ 6.8 - 7.3 (m, 4H): Aromatic protons (Pattern characteristic of 1,3-disubstituted benzene).

δ 12.8 (s, 1H): Carboxylic acid proton (broad, exchangeable).

Safety & Handling (GHS)
Signal Word:WARNING

Hazard Statement Description Precaution

H302 Harmful if swallowed.
Wash hands thoroughly after

handling.

H315 Causes skin irritation. Wear protective gloves.

H319 Causes serious eye irritation.
Wear eye protection/face

protection.

H335
May cause respiratory

irritation.

Use only outdoors or in a well-

ventilated area.

Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep container

tightly closed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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